molecular formula C13H16N2O B11810776 5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole

5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole

Cat. No.: B11810776
M. Wt: 216.28 g/mol
InChI Key: QODKLKBCLDXIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dimethylbenzimidazole with tetrahydrofuran derivatives in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction typically results in the formation of more saturated compounds .

Scientific Research Applications

5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole is unique due to the combination of the benzimidazole core and the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural characteristics .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5,6-dimethyl-2-(oxolan-3-yl)-1H-benzimidazole

InChI

InChI=1S/C13H16N2O/c1-8-5-11-12(6-9(8)2)15-13(14-11)10-3-4-16-7-10/h5-6,10H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

QODKLKBCLDXIFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3CCOC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.